molecular formula C5H7NO2S B1457002 1-ethynylcyclopropane-1-sulfonamide CAS No. 1108658-43-0

1-ethynylcyclopropane-1-sulfonamide

Cat. No.: B1457002
CAS No.: 1108658-43-0
M. Wt: 145.18 g/mol
InChI Key: ONTVIFURVDNFRH-UHFFFAOYSA-N
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Description

1-ethynylcyclopropane-1-sulfonamide is a chemical compound with the molecular formula C5H7NO2S It is characterized by the presence of an ethynyl group attached to a cyclopropane ring, which is further connected to a sulfonic acid amide group

Biochemical Analysis

Biochemical Properties

1-Ethynyl-cyclopropanesulfonic acid amide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of fatty acid amides. This interaction can lead to the inhibition of FAAH, affecting the levels of fatty acid amides in the body . Additionally, 1-Ethynyl-cyclopropanesulfonic acid amide may interact with other enzymes involved in amide bond formation and degradation, influencing various metabolic pathways .

Cellular Effects

1-Ethynyl-cyclopropanesulfonic acid amide has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FAAH by 1-Ethynyl-cyclopropanesulfonic acid amide can lead to increased levels of endocannabinoids, which are known to affect cell signaling and gene expression . This compound may also impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 1-Ethynyl-cyclopropanesulfonic acid amide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of FAAH, inhibiting its activity and preventing the hydrolysis of fatty acid amides. This inhibition can lead to increased levels of endocannabinoids, which in turn modulate various signaling pathways and gene expression patterns. Additionally, 1-Ethynyl-cyclopropanesulfonic acid amide may interact with other enzymes, influencing their activity and altering metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethynyl-cyclopropanesulfonic acid amide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Ethynyl-cyclopropanesulfonic acid amide is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of FAAH and prolonged effects on cellular function . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for several hours to days, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 1-Ethynyl-cyclopropanesulfonic acid amide vary with different dosages in animal models. At low doses, the compound can effectively inhibit FAAH without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

1-Ethynyl-cyclopropanesulfonic acid amide is involved in several metabolic pathways. It interacts with enzymes such as FAAH and carboxylic acid reductases, influencing the formation and degradation of amides and carboxylic acids . These interactions can affect metabolic flux and alter the levels of key metabolites in the body . The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1-Ethynyl-cyclopropanesulfonic acid amide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cell, 1-Ethynyl-cyclopropanesulfonic acid amide may interact with intracellular binding proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biochemical and cellular effects .

Subcellular Localization

1-Ethynyl-cyclopropanesulfonic acid amide exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, it may be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . This subcellular localization is essential for the compound’s role in modulating cellular processes and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynylcyclopropane-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of cyclopropanesulfonyl chloride with ethynylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-ethynylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethynylcyclopropane-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethynylcyclopropane-1-sulfonamide is unique due to the combination of the ethynyl group and the cyclopropane ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

1-ethynylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-2-5(3-4-5)9(6,7)8/h1H,3-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTVIFURVDNFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108658-43-0
Record name 1-ethynylcyclopropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of compound 81 (200 mg, 0.81 mmol) and TFA (0.3 mL) in DCM (5 mL) was stirred at room temperature for 16 hrs. The reaction mixture was concentrated under reduced pressure and the crude material was purified by chromatography on silica gel (MeOH/DCM) to yield compound 82 in 70% yield.
Name
compound 81
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethynylcyclopropane-1-sulfonamide
Reactant of Route 2
1-ethynylcyclopropane-1-sulfonamide
Reactant of Route 3
1-ethynylcyclopropane-1-sulfonamide
Reactant of Route 4
1-ethynylcyclopropane-1-sulfonamide
Reactant of Route 5
1-ethynylcyclopropane-1-sulfonamide
Reactant of Route 6
1-ethynylcyclopropane-1-sulfonamide

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